![molecular formula C29H32N4O3 B14086130 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, pyrazole, and phenol moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine under controlled conditions.
Formation of 3-methyl-4-phenyl-1H-pyrazole: This can be achieved through the cyclization of appropriate hydrazine derivatives with acetophenone.
Coupling Reaction: The final step involves coupling the two intermediates using an appropriate linker, such as ethylene glycol, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-methoxyphenyl)piperazine: Shares the piperazine moiety.
3-methyl-4-phenyl-1H-pyrazole: Shares the pyrazole moiety.
Phenol derivatives: Compounds with similar phenolic structures.
Uniqueness
What sets 5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C29H32N4O3 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C29H32N4O3/c1-21-28(22-6-4-3-5-7-22)29(31-30-21)26-13-12-25(20-27(26)34)36-19-18-32-14-16-33(17-15-32)23-8-10-24(35-2)11-9-23/h3-13,20,34H,14-19H2,1-2H3,(H,30,31) |
Clé InChI |
OQFUXSXFOGVSAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)OC)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14086053.png)
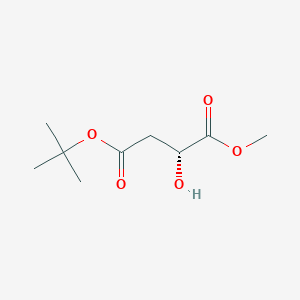
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086063.png)
![3-methyl-7-nonyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14086072.png)
![N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine](/img/structure/B14086073.png)
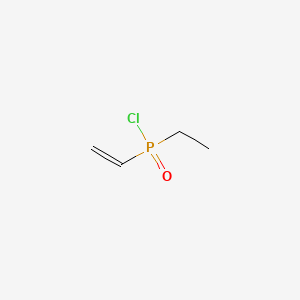

![7-Bromo-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086098.png)
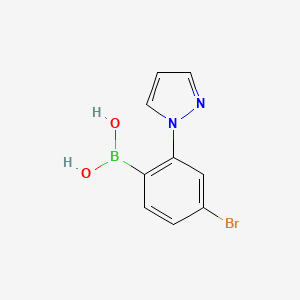
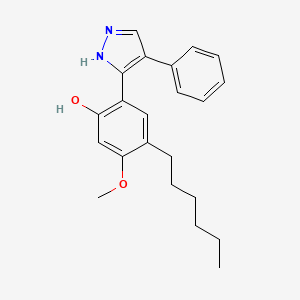
![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
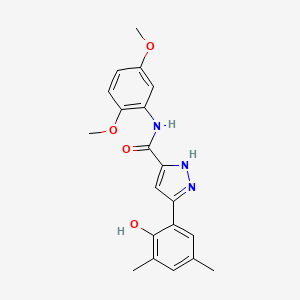
![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)
